molecular formula C16H19N3O4S B2701867 3-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide CAS No. 638135-92-9

3-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide

Cat. No. B2701867
M. Wt: 349.41
InChI Key: CAPVCJGFHFIRLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide, also known as AZOB, is a compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of benzamide sulfonamide derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

Heterocyclic Synthesis

A study by François-Endelmond et al. (2010) presents a phosphine-mediated construction method for creating 1,4-oxazepines and 1,3-oxazines, showcasing a route to biologically active heterocycles under mild conditions. This method could potentially be applied to or inspire approaches for synthesizing related structures, including "3-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide" derivatives (François-Endelmond et al., 2010).

Ionic Liquids

Belhocine et al. (2011) explored azepanium ionic liquids, derived from azepane, for their potential in green chemistry applications. The synthesis of these ionic liquids demonstrates the versatility of azepane-based compounds in creating environmentally friendly materials (Belhocine et al., 2011).

Continuous Microreactor Networks

Ott et al. (2016) conducted a life cycle assessment of rufinamide synthesis, highlighting the advantages of continuous solvent- and catalyst-free flow processes. This research provides insights into the efficient production of heterocyclic pharmaceuticals, which could be applicable to the synthesis of related compounds (Ott et al., 2016).

Phosphine-Catalyzed Reactions

A study by Zhang et al. (2019) on phosphine-catalyzed reactions for synthesizing benzo[b]azepin-3-ones could offer a synthetic pathway applicable to the construction of complex structures like "3-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide" (Zhang et al., 2019).

Rhodium-Catalyzed C-H Activation

Cui et al. (2013) described a Rh(III)-catalyzed C–H activation/cycloaddition process for selectively synthesizing spiro dihydroisoquinolinones and furan-fused azepinones. This method's efficiency and mild conditions may be relevant for synthesizing compounds with similar structural complexity (Cui et al., 2013).

properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c20-16(17-15-8-11-23-18-15)13-6-5-7-14(12-13)24(21,22)19-9-3-1-2-4-10-19/h5-8,11-12H,1-4,9-10H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPVCJGFHFIRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.